molecular formula C19H15Cl2N3O3S B5111768 2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-pyridin-3-ylacetamide

2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-pyridin-3-ylacetamide

Cat. No.: B5111768
M. Wt: 436.3 g/mol
InChI Key: LLMNXZLOXNRJGV-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-pyridin-3-ylacetamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a dichloroaniline moiety, which is further connected to a pyridinylacetamide structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-pyridin-3-ylacetamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride. One common method involves the reaction of benzenesulfonic acid with phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to produce benzenesulfonyl chloride . This intermediate is then reacted with 2,5-dichloroaniline under basic conditions to form the sulfonamide derivative. The final step involves the coupling of this intermediate with pyridin-3-ylacetic acid or its derivatives under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-pyridin-3-ylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The presence of chloro groups on the aniline ring makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridinyl and sulfonamide moieties.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-pyridin-3-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the compound may generate reactive oxygen species (ROS) that can damage cellular components, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-pyridin-3-ylacetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Its dichloroaniline and pyridinylacetamide moieties distinguish it from other sulfonamide derivatives, potentially offering unique interactions with biological targets and novel applications in research.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3S/c20-14-8-9-17(21)18(11-14)24(28(26,27)16-6-2-1-3-7-16)13-19(25)23-15-5-4-10-22-12-15/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMNXZLOXNRJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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